1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with 2-naphthyl 4-methoxybenzoate under specific reaction conditions .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
769157-16-6 |
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Molecular Formula |
C27H21N3O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H21N3O5/c1-34-21-14-11-19(12-15-21)27(33)35-24-16-13-18-7-5-6-10-22(18)23(24)17-28-30-26(32)25(31)29-20-8-3-2-4-9-20/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
YQVXSEKOCQYKTD-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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